3-(Chloromethyl)pyrrolidine

Description

BenchChem offers high-quality 3-(Chloromethyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Chloromethyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

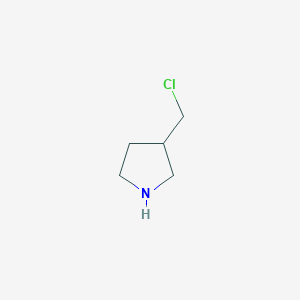

Structure

3D Structure

Properties

IUPAC Name |

3-(chloromethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZOZPKSATVTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621297 | |

| Record name | 3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876509-14-7 | |

| Record name | 3-(Chloromethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(Chloromethyl)pyrrolidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 3-(chloromethyl)pyrrolidine, a versatile heterocyclic building block crucial in medicinal chemistry. We will explore its fundamental chemical identifiers, detailed synthetic protocols, spectroscopic signature, reactivity, and its role in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists engaged in pharmaceutical research and development.

Core Identification: IUPAC Name and CAS Number

At the heart of any chemical discourse is the unambiguous identification of the molecule. 3-(Chloromethyl)pyrrolidine is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

-

IUPAC Name: 3-(Chloromethyl)pyrrolidine

-

CAS Number: 876509-14-7

The structure consists of a five-membered saturated nitrogen-containing heterocycle, pyrrolidine, substituted at the 3-position with a chloromethyl group. This bifunctional nature—a secondary amine and a reactive alkyl chloride—is the foundation of its synthetic utility.

| Identifier | Value |

| IUPAC Name | 3-(Chloromethyl)pyrrolidine |

| CAS Number | 876509-14-7 |

| Molecular Formula | C₅H₁₀ClN |

| Molecular Weight | 119.59 g/mol |

Synthesis of 3-(Chloromethyl)pyrrolidine

The synthesis of 3-(chloromethyl)pyrrolidine is most commonly achieved from its corresponding alcohol, 3-pyrrolidinemethanol. This precursor is readily available and can be converted to the target chloride through a nucleophilic substitution reaction. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Chlorination of 3-Pyrrolidinemethanol

This protocol outlines a typical laboratory-scale synthesis of 3-(chloromethyl)pyrrolidine hydrochloride from N-Boc-3-pyrrolidinemethanol, followed by deprotection. The initial protection of the pyrrolidine nitrogen is crucial to prevent side reactions with the chlorinating agent.

Step 1: Protection of 3-Pyrrolidinemethanol

-

Dissolve 3-pyrrolidinemethanol in a suitable solvent, such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base, like triethylamine (Et₃N), to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction to isolate the N-Boc-3-pyrrolidinemethanol.

Step 2: Chlorination of N-Boc-3-pyrrolidinemethanol

-

Dissolve the N-Boc-3-pyrrolidinemethanol in an anhydrous solvent, such as DCM, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add thionyl chloride (SOCl₂) to the cooled solution. The stoichiometry should be carefully controlled.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction, typically with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product, tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate, with an organic solvent.

-

Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by chromatography.

Step 3: Deprotection of the Boc Group

-

Dissolve the purified tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in a suitable solvent, such as methanol or dioxane.

-

Add a strong acid, such as hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in DCM.[1][2]

-

Stir the reaction at room temperature. The deprotection is usually rapid and can be monitored by the evolution of carbon dioxide and isobutylene.[1]

-

Upon completion, remove the solvent under reduced pressure to yield 3-(chloromethyl)pyrrolidine hydrochloride as a solid.

Spectroscopic and Physical Properties

The structural elucidation of 3-(chloromethyl)pyrrolidine relies on standard spectroscopic techniques.

| Property | Description |

| Appearance | Typically a solid (as the hydrochloride salt) or an oil (as the free base). |

| Solubility | The hydrochloride salt is generally soluble in water and polar protic solvents. The free base is soluble in many organic solvents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the pyrrolidine ring protons and the chloromethyl group. The protons on the carbon bearing the chlorine will be deshielded and appear as a doublet. The pyrrolidine ring protons will show complex multiplets due to diastereotopicity and spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show five distinct signals. The carbon of the chloromethyl group will be in the typical range for an alkyl chloride (around 40-50 ppm). The carbons of the pyrrolidine ring will appear in the aliphatic region (typically 20-60 ppm).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for chlorine (M and M+2 peaks in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for C-H stretching of the aliphatic ring and chloromethyl group, N-H stretching of the secondary amine (if in free base form), and C-N stretching.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-(chloromethyl)pyrrolidine stems from its two reactive sites: the nucleophilic secondary amine and the electrophilic chloromethyl group.

Reactivity of the Secondary Amine

The pyrrolidine nitrogen is a good nucleophile and will readily undergo reactions typical of secondary amines, such as:

-

Alkylation: Reaction with alkyl halides to form tertiary amines.

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.

Reactivity of the Chloromethyl Group

The chloromethyl group is an excellent electrophile for Sₙ2 reactions. The chlorine atom is a good leaving group, and the primary carbon is sterically unhindered, facilitating attack by a wide range of nucleophiles.[3]

Applications in Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[4] 3-(Chloromethyl)pyrrolidine is a valuable building block for introducing this motif and for constructing more complex molecules.

-

Antihistamines: The pyrrolidine moiety is a common feature in many H1-antihistamines. 3-(Chloromethyl)pyrrolidine can be used to synthesize analogs of drugs like clemastine.

-

Antipsychotics: Certain atypical antipsychotics incorporate a pyrrolidine ring. This building block can be utilized in the synthesis of novel compounds targeting dopamine and serotonin receptors.

-

Other CNS Agents: The pyrrolidine scaffold is found in drugs for a variety of central nervous system disorders. The reactivity of 3-(chloromethyl)pyrrolidine allows for its incorporation into diverse molecular frameworks for screening against various CNS targets.

The general strategy involves using the secondary amine or the chloromethyl group to connect the pyrrolidine ring to a larger molecular scaffold, thereby imparting desirable pharmacokinetic and pharmacodynamic properties.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 3-(chloromethyl)pyrrolidine.

-

Hazard Class: It should be treated as a corrosive and potentially toxic substance. As an alkylating agent, it may be a suspected mutagen.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

3-(Chloromethyl)pyrrolidine is a synthetically versatile and valuable building block for drug discovery and development. Its dual reactivity allows for its incorporation into a wide array of molecular architectures. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective use in the laboratory. The information presented in this guide provides a solid foundation for researchers and scientists working with this important chemical intermediate.

References

-

PubChem. 3(S)-Chloromethyl-pyrrolidine hydrochloride. [Link]

-

ACS GCI Pharmaceutical Roundtable. tert-Butyl Carbamate (BOC) Deprotection. [Link]

-

Organic Chemistry Tube. Boc Deprotection Mechanism. [Link]

-

ResearchGate. FDA-approved pyrrolidine-containing drugs in 2022. [Link]

-

Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. [Link]

Sources

An In-depth Technical Guide to 3-(Chloromethyl)pyrrolidine: A Versatile Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-(chloromethyl)pyrrolidine, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, explore its synthesis and reactivity, showcase its applications in pharmaceuticals, and detail its analytical characterization and safe handling protocols.

Core Physicochemical Properties and Structural Attributes

3-(Chloromethyl)pyrrolidine is a saturated heterocyclic compound. The pyrrolidine ring is a five-membered ring containing one nitrogen atom. The presence of a reactive chloromethyl group at the 3-position makes it a valuable synthon for introducing the pyrrolidine moiety into more complex molecules. It is commonly available as a free base and as a more stable hydrochloride salt.

Below is a summary of the key physicochemical properties for both the free base and its hydrochloride salt:

| Property | 3-(Chloromethyl)pyrrolidine (Free Base) | 3-(Chloromethyl)pyrrolidine Hydrochloride |

| Molecular Formula | C₅H₁₀ClN | C₅H₁₁Cl₂N |

| Molecular Weight | 119.59 g/mol [1][2] | 156.05 g/mol [3] |

| Appearance | Typically a liquid | Typically a solid |

| CAS Number | 876509-14-7 | Varies depending on stereochemistry |

The chemical structure of 3-(chloromethyl)pyrrolidine is depicted below:

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous methodologies available.[2][4] A common conceptual approach to synthesizing 3-(chloromethyl)pyrrolidine involves the modification of a readily available starting material, such as a derivative of the amino acid proline or through cyclization reactions.

A plausible synthetic workflow is outlined below. This is a generalized representation and specific reaction conditions would need to be optimized.

Experimental Protocol: A Representative Synthesis

The following is a conceptual, step-by-step methodology for the synthesis of 3-(chloromethyl)pyrrolidine from a suitable precursor. This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Protection of the Pyrrolidine Nitrogen: The secondary amine of the starting material (e.g., a 3-hydroxypyrrolidine derivative) is protected, often with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions. This is typically achieved by reacting the starting material with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

-

Conversion of the Hydroxyl Group to a Leaving Group: The hydroxyl group at the 3-position can be converted to a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base.

-

Nucleophilic Substitution to Introduce the Chloro Group: The leaving group is then displaced by a chloride ion. This can be achieved using a source of chloride ions, such as lithium chloride, in a polar aprotic solvent like DMF or acetone.

-

Deprotection of the Pyrrolidine Nitrogen: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the desired 3-(chloromethyl)pyrrolidine, often as its hydrochloride salt.

-

Purification: The final product is purified using techniques such as distillation, crystallization, or column chromatography to achieve the desired level of purity.

The key to the utility of 3-(chloromethyl)pyrrolidine in drug synthesis lies in the reactivity of the C-Cl bond. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and carbanions. This allows for the covalent attachment of the pyrrolidine scaffold to a larger molecule.

Applications in Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and FDA-approved drugs.[1][3][5] Its incorporation into a drug candidate can enhance properties such as water solubility, binding affinity to biological targets, and metabolic stability.[6] 3-(Chloromethyl)pyrrolidine serves as a key building block for introducing this valuable moiety.

The pyrrolidine scaffold is found in drugs across various therapeutic areas, including:

-

Antiviral agents: Particularly in treatments for Hepatitis C.[3]

-

Antihypertensive drugs: Such as Captopril.[3]

-

Antidiabetic medications: For instance, Vildagliptin.[3]

-

Anticancer therapeutics: As antagonists of chemokine receptors like CXCR4.[1]

-

Central Nervous System (CNS) agents: In drugs targeting various receptors and enzymes in the brain.

The role of 3-(chloromethyl)pyrrolidine as a building block in the synthesis of a hypothetical drug candidate is illustrated below.

Analytical Characterization

The identity and purity of 3-(chloromethyl)pyrrolidine are confirmed using a combination of standard analytical techniques.

Expected Spectral Features:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex set of signals corresponding to the protons on the pyrrolidine ring and the chloromethyl group. The diastereotopic protons on the ring will likely exhibit complex splitting patterns.[7] The protons of the chloromethyl group (-CH₂Cl) would appear as a distinct signal, likely a doublet or a multiplet depending on the coupling with the adjacent proton on the pyrrolidine ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the chloromethyl group would be expected to resonate in the range of 40-50 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for the saturated ring system just below 3000 cm⁻¹. A C-N stretching vibration may be observed in the 1250-1020 cm⁻¹ region. The C-Cl stretch typically appears in the 800-600 cm⁻¹ region. If the sample is the hydrochloride salt, a broad N-H stretch will be visible in the 3200-2500 cm⁻¹ range.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For 3-(chloromethyl)pyrrolidine, the mass spectrum would show a molecular ion peak (M⁺) at m/z 119 and an M+2 peak at m/z 121 with an intensity of about one-third of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

Safety and Handling

As with any reactive chemical, proper safety precautions must be observed when handling 3-(chloromethyl)pyrrolidine and its derivatives. The following guidelines are based on general safety protocols for handling alkyl chlorides and amines.[8][9][10][11]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

3-(Chloromethyl)pyrrolidine is a valuable and versatile building block in the field of drug discovery and development. Its unique combination of a privileged pyrrolidine scaffold and a reactive chloromethyl handle provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules with a wide range of biological activities. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers Media S.A.. [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information. [Link]

-

Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines]. Royal Society of Chemistry. [Link]

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

-

Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

-

Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...). ResearchGate. [Link]

-

Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. ResearchGate. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]

-

Pyrrolidine-based marketed drugs. ResearchGate. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. fishersci.com [fishersci.com]

- 10. lobachemie.com [lobachemie.com]

- 11. PYRROLIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to the Reactivity of 3-(Chloromethyl)pyrrolidine with Nucleophiles

Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1] Its prevalence stems from its saturated, three-dimensional structure which allows for the exploration of chemical space in ways that flat, aromatic systems cannot.[1] As a versatile building block, 3-(chloromethyl)pyrrolidine and its N-protected derivatives serve as key intermediates for introducing the pyrrolidin-3-ylmethyl moiety into a target molecule. This guide provides a comprehensive analysis of the reactivity of 3-(chloromethyl)pyrrolidine with various nucleophiles, offering insights into reaction mechanisms, influencing factors, and practical experimental protocols for researchers in drug discovery and organic synthesis.

The core reactivity of 3-(chloromethyl)pyrrolidine lies in the nucleophilic substitution at the chloromethyl group. The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by electron-rich species. The reaction generally proceeds via either an S(_N)1 or S(_N)2 mechanism, dictated by the reaction conditions and the nature of the nucleophile and substrate.

Mechanistic Considerations: S(_N)1 vs. S(_N)2 Pathways

The primary nature of the electrophilic carbon in 3-(chloromethyl)pyrrolidine strongly favors the S(_N)2 (Substitution Nucleophilic Bimolecular) pathway. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to a concerted displacement of the chloride ion and an inversion of stereochemistry if the carbon were chiral.

While less common, an S(_N)1 (Substitution Nucleophilic Unimolecular) pathway could be induced under specific conditions, such as in a polar, protic solvent with a weak nucleophile. This would involve the formation of a primary carbocation, which is generally unstable but could be influenced by the neighboring pyrrolidine ring.

The pyrrolidine nitrogen itself can play a significant role. In its unprotected form, it is basic and can be protonated under acidic conditions or act as an internal nucleophile. To prevent unwanted side reactions, the nitrogen is often protected, most commonly with a tert-butyloxycarbonyl (Boc) group. This N-Boc protection enhances stability and solubility in organic solvents and prevents the nitrogen from interfering with the desired nucleophilic substitution.

Reactivity with N-Nucleophiles

The alkylation of amines with 3-(chloromethyl)pyrrolidine is a common method for constructing more complex molecular architectures. Primary and secondary amines, as well as the nitrogen atoms in heterocyclic systems like indoles, can act as effective nucleophiles.

General Reaction Scheme

The reaction typically proceeds in the presence of a base to neutralize the HCl generated and to deprotonate the nucleophile if necessary, increasing its nucleophilicity.

Factors Influencing N-Alkylation

-

Nucleophilicity of the Amine: More basic and less sterically hindered amines will react more readily. Aromatic amines like aniline are weaker nucleophiles than aliphatic amines and may require more forcing conditions.

-

Protecting Groups: The use of N-Boc-3-(chloromethyl)pyrrolidine is highly recommended to prevent self-alkylation or other side reactions involving the pyrrolidine nitrogen.

-

Base and Solvent: A non-nucleophilic base is crucial. Carbonates (K(_2)CO(_3), Cs(_2)CO(_3)) or tertiary amines (Et(_3)N, DIPEA) are common choices. Polar aprotic solvents like DMF or acetonitrile are often used to dissolve the reactants and facilitate the S(_N)2 reaction.

Representative Protocol: N-Alkylation of a Heterocyclic Amine

This protocol is a generalized procedure based on common practices for similar alkylations.

-

To a solution of the heterocyclic amine (1.0 eq.) in anhydrous DMF, add potassium carbonate (2.0 eq.). The base deprotonates the amine, increasing its nucleophilicity.

-

Add a solution of N-Boc-3-(chloromethyl)pyrrolidine (1.1 eq.) in DMF dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Reactivity with O-Nucleophiles

Phenols and alcohols can be O-alkylated using 3-(chloromethyl)pyrrolidine in a variation of the Williamson ether synthesis.[2][3][4] This reaction is fundamental for the preparation of aryl and alkyl ethers, which are common motifs in pharmaceuticals.

General Reaction Scheme and Mechanism

The reaction proceeds via an S(_N)2 mechanism, where the deprotonated alcohol or phenol (alkoxide or phenoxide) acts as the nucleophile. A base is required to generate the nucleophilic species.

| Reactant | Product | Typical Conditions |

| Phenol (ArOH) | Aryl ether (Ar-O-CH₂-pyrrolidine) | K₂CO₃ or Cs₂CO₃ in DMF or acetonitrile, 60-100 °C |

| Alcohol (ROH) | Alkyl ether (R-O-CH₂-pyrrolidine) | NaH in THF or DMF, 0 °C to room temperature |

Factors Influencing O-Alkylation

-

Acidity of the Hydroxyl Group: Phenols (pKa ≈ 10) are more acidic than alcohols (pKa ≈ 16-18) and can be deprotonated by weaker bases like potassium carbonate. Alcohols typically require a stronger base, such as sodium hydride (NaH).

-

Steric Hindrance: As with N-alkylation, sterically hindered phenols or alcohols will react more slowly.

-

Solvent: Polar aprotic solvents are preferred as they solvate the cation of the base, leaving a more "naked" and reactive alkoxide or phenoxide anion.

Representative Protocol: O-Alkylation of a Substituted Phenol

This protocol is adapted from the synthesis of related pharmaceutical compounds.

-

In a round-bottom flask under an inert atmosphere, suspend the substituted phenol (1.0 eq.) and cesium carbonate (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 30 minutes.

-

Add N-Boc-3-(chloromethyl)pyrrolidine (1.2 eq.) to the mixture.

-

Heat the reaction to 90 °C and maintain for 16 hours or until TLC analysis indicates completion.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting residue by flash column chromatography to yield the desired ether product.

Reactivity with S-Nucleophiles

Thiols are excellent nucleophiles and readily react with 3-(chloromethyl)pyrrolidine to form thioethers (sulfides). This reaction is analogous to the Williamson ether synthesis but is often more facile due to the higher nucleophilicity of sulfur compared to oxygen.

General Reaction Scheme

The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a highly nucleophilic thiolate anion.

| Reactant | Product | Typical Conditions |

| Thiol (RSH) | Thioether (R-S-CH₂-pyrrolidine) | NaOH or K₂CO₃ in ethanol, DMF, or water, RT to 60 °C |

Factors Influencing S-Alkylation

-

Nucleophilicity: Thiolates are among the most powerful nucleophiles, so these reactions are often rapid and high-yielding.

-

Oxidation: A potential side reaction is the oxidation of the thiolate to a disulfide (R-S-S-R). Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.

Representative Protocol: S-Alkylation of Thiophenol

-

Dissolve thiophenol (1.0 eq.) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.1 eq.) and stir for 20 minutes at room temperature.

-

Add 3-(chloromethyl)pyrrolidine hydrochloride (1.05 eq.) to the reaction mixture.

-

Heat the mixture to reflux (approx. 78 °C) for 4-6 hours.

-

Cool the reaction, remove the ethanol under reduced pressure, and extract the residue with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude thioether, which can be further purified by chromatography or distillation.

Reactivity with C-Nucleophiles

Carbon nucleophiles, such as enolates derived from malonic esters or other active methylene compounds, can also be alkylated with 3-(chloromethyl)pyrrolidine. This C-C bond-forming reaction is a powerful tool for creating more complex carbon skeletons.

General Reaction Scheme

A strong base is required to deprotonate the active methylene compound to generate the carbanionic nucleophile.

Factors Influencing C-Alkylation

-

Base Strength: The choice of base is critical and must be strong enough to deprotonate the C-H acid. Sodium ethoxide or sodium hydride are commonly used for malonic esters.

-

Dialkylation: If the active methylene compound has two acidic protons, dialkylation can be a competing side reaction. Using a slight excess of the nucleophile or carefully controlling the stoichiometry can mitigate this.

Representative Protocol: Alkylation of Diethyl Malonate

-

In a flame-dried, three-neck flask under nitrogen, add anhydrous ethanol, followed by the slow addition of sodium metal (1.0 eq.) to generate sodium ethoxide in situ.

-

Once all the sodium has reacted, add diethyl malonate (1.0 eq.) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

-

Add N-Boc-3-(chloromethyl)pyrrolidine (0.95 eq.) and heat the reaction to reflux for 12 hours.

-

Cool the reaction, neutralize with dilute acetic acid, and remove the solvent in vacuo.

-

Take up the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by vacuum distillation or column chromatography.

Conclusion

3-(Chloromethyl)pyrrolidine is a valuable electrophilic building block for the introduction of the pyrrolidin-3-ylmethyl moiety. Its reactivity is dominated by the S(_N)2 mechanism, owing to its nature as a primary alkyl chloride. Successful nucleophilic substitution requires careful consideration of the nucleophile's reactivity, steric factors, and the crucial role of N-protection to prevent unwanted side reactions. By selecting appropriate bases, solvents, and reaction temperatures, 3-(chloromethyl)pyrrolidine can be effectively coupled with a wide range of N-, O-, S-, and C-nucleophiles to generate diverse and complex molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the synthetic potential of this versatile reagent.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson Ether Synthesis. Chem-Station. [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

Sources

The 3-(Chloromethyl)pyrrolidine Scaffold: A Versatile Synthon for the Development of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to molecular stereochemistry and three-dimensional complexity.[1] This guide focuses on a particularly valuable, yet underexplored, intermediate: 3-(Chloromethyl)pyrrolidine. The chloromethyl group serves as a highly reactive electrophilic handle, enabling facile derivatization through nucleophilic substitution. This reactivity positions 3-(Chloromethyl)pyrrolidine not as an end-product, but as a critical starting point for constructing diverse chemical libraries to target a wide array of biological systems, from central nervous system receptors to key proteins in oncology. We will explore the synthesis of this key intermediate and detail its potential application in the development of novel therapeutics targeting cholinergic pathways and cancer, supported by exemplary protocols and mechanistic insights.

The Pyrrolidine Core in Modern Drug Discovery

The pyrrolidine motif is a cornerstone of drug design, valued for its ability to enhance aqueous solubility and present key pharmacophoric features. The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating precise interactions with biological targets.[3] This versatility is evident in the broad range of therapeutic areas where pyrrolidine-containing drugs have made a significant impact. Notable examples include:

-

Antihypertensives: Captopril, an angiotensin-converting enzyme (ACE) inhibitor.[2][3]

-

Antidiabetics: Vildagliptin, a dipeptidyl peptidase-IV (DPP-4) inhibitor.[2][3]

-

Antivirals: Several inhibitors of the hepatitis C virus enzyme serine protease NS3.[2]

-

Psychoactive Agents: Racetams, used to treat cognitive disorders like dementia and epilepsy.[2]

The inherent chirality of many pyrrolidine derivatives is a critical feature, as different stereoisomers can exhibit vastly different biological profiles due to stereoselective binding to proteins.[1] This underscores the importance of stereoselective synthesis methods in harnessing the full potential of this scaffold.[2][4]

Synthesis and Reactivity of 3-(Chloromethyl)pyrrolidine

The strategic value of 3-(Chloromethyl)pyrrolidine lies in its dual functionality: a cyclic amine that provides a core scaffold and a reactive chloromethyl group. This group is an excellent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This allows for the systematic introduction of diverse side chains at the 3-position, making it an ideal building block for creating libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Exemplary Synthesis of N-Boc-3-(Chloromethyl)pyrrolidine

This protocol describes a common, self-validating pathway starting from a commercially available precursor. The Boc (tert-butyloxycarbonyl) protecting group is crucial for preventing side reactions at the pyrrolidine nitrogen and is easily removed under acidic conditions in a final step if desired.

Objective: To synthesize (S)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate from (S)-1-Boc-3-hydroxymethylpyrrolidine.

Materials:

-

(S)-1-Boc-3-hydroxymethylpyrrolidine

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon), dissolve (S)-1-Boc-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous DCM (approx. 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Pyridine: Add anhydrous pyridine (1.2 eq) dropwise to the stirred solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Chlorination: Add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of undesired byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure N-Boc-3-(chloromethyl)pyrrolidine.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Leveraging the Scaffold to Target Key Biological Systems

The true potential of 3-(Chloromethyl)pyrrolidine is realized when it is used as a synthon to create derivatives targeting specific diseases.

Targeting Cholinergic Systems: Muscarinic and Nicotinic Receptors

The pyrrolidine core is a well-established pharmacophore for ligands of both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs), which are critical targets for neurodegenerative diseases like Alzheimer's and for cognitive enhancement.[5][6][7]

-

Muscarinic Agonists: The M1 mAChR, a Gq-coupled receptor, is a key target for improving cognitive deficits.[8][9] Muscarinic agonists often feature a cationic nitrogen and an ester or similar hydrogen bond accepting group, separated by a specific distance. By reacting 3-(chloromethyl)pyrrolidine with various nucleophiles, novel side chains can be installed to fine-tune binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5).[9][10] For example, reaction with a substituted phenol could introduce an aromatic moiety that interacts with specific pockets in the receptor, potentially leading to highly selective M1 positive allosteric modulators (PAMs).[8]

-

Nicotinic Ligands: The α4β2 and α7 nAChR subtypes are implicated in learning, memory, and addiction.[11][12] Ligands for these receptors, such as ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine], often contain a pyrrolidine ring linked to a pyridine or other aromatic system.[6] The 3-(chloromethyl)pyrrolidine scaffold is an ideal starting point for synthesizing analogs of such compounds. By varying the aromatic nucleophile, researchers can systematically probe the SAR to optimize subtype selectivity and functional activity (agonist, partial agonist, or antagonist).[11][13]

Application in Oncology: Development of Novel Anticancer Agents

The pyrrolidine scaffold is prevalent in potent anticancer agents.[14][15] A particularly successful strategy involves the development of spirooxindole-pyrrolidine derivatives that inhibit the Murine Double Minute 2 (MDM2)-p53 interaction.[16] By blocking MDM2, these compounds stabilize the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[16]

The 3-(chloromethyl)pyrrolidine intermediate can be envisioned as a key component in the synthesis of novel MDM2 inhibitors. For example, it could be used in multi-component reactions, such as the 1,3-dipolar cycloaddition with an azomethine ylide, to construct complex spiro-pyrrolidine systems.[17][18] The chloromethyl handle allows for the introduction of substituents that can occupy key hydrophobic pockets (Trp23, Leu26) in the MDM2 protein, enhancing binding affinity and cellular potency.[16]

| Compound ID | Target | Cell Line (p53 status) | IC₅₀ (nM) | Reference |

| Compound 56 | MDM2 | SJSA-1 (wt) | 90 | [16] |

| Compound 59 | MDM2 | SJSA-1 (wt) | 70 | [16] |

| Compound 60 (APG-115) | MDM2 | SJSA-1 (wt) | 60 | [16] |

| Compound 60 (APG-115) | RS4;11 (wt) | 38 | [16] | |

| Compound 60 (APG-115) | LNCaP (wt) | 18 | [16] | |

| Compound 60 (APG-115) | HCT116 (wt) | 104 | [16] | |

| Table 1: In Vitro Cell Growth Inhibition Activity of Representative Spirooxindole-Pyrrolidine MDM2 Inhibitors.[16] |

Experimental Design: A Self-Validating Protocol for Biological Evaluation

To assess the potential of newly synthesized derivatives, a robust and reproducible biological assay is paramount. This protocol outlines a standard in vitro functional assay to determine M1 receptor agonism.

Protocol 2: In Vitro Evaluation of Muscarinic M1 Receptor Agonism via Calcium Flux Assay

Objective: To measure the ability of a test compound derived from 3-(chloromethyl)pyrrolidine to activate the M1 receptor and elicit a downstream calcium signal.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing the human M1 receptor (hM1).

-

Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Pen-Strep).

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Acetylcholine (ACh) as a positive control agonist.

-

Pirenzepine as a selective M1 antagonist.

-

Test compounds (dissolved in DMSO, then diluted in Assay Buffer).

-

96-well black, clear-bottom microplates.

-

Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).

Step-by-Step Methodology:

-

Cell Plating: Seed the hM1-CHO cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Incubate for 24 hours at 37 °C, 5% CO₂.

-

Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer. Causality Note: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye.

-

Incubation: Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 1 hour at 37 °C.

-

Washing: Wash the cells twice with Assay Buffer to remove excess dye, leaving a final volume of buffer in each well.

-

Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the test compounds and the positive control (ACh) in Assay Buffer. This will be the "agonist plate."

-

Assay Execution:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

-

Set the instrument to record a baseline fluorescence reading for ~20 seconds.

-

Program the instrument to inject the compounds from the agonist plate into the cell plate.

-

Continue recording the fluorescence signal for at least 120-180 seconds post-injection. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline reading from the peak fluorescence.

-

Plot the ΔF against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect) for each compound.

-

-

Validation/Controls:

-

Positive Control: ACh should yield a robust, dose-dependent response.

-

Negative Control: Wells with buffer/vehicle only should show no response.

-

Antagonist Confirmation: To confirm the response is M1-mediated, pre-incubate some wells with the antagonist pirenzepine before adding the test compound. A rightward shift in the dose-response curve validates that the compound acts at the M1 receptor.

-

Conclusion and Future Prospects

While the pyrrolidine ring is a well-trodden path in drug discovery, the strategic use of reactive intermediates like 3-(Chloromethyl)pyrrolidine offers a powerful and efficient route to novel chemical matter. Its utility as a versatile synthon allows for the rapid generation of focused libraries targeting diverse biological systems. The potential applications in developing selective cholinergic modulators for CNS disorders and potent inhibitors for oncology targets are particularly compelling. Future efforts should focus on employing this scaffold in high-throughput synthesis and combinatorial chemistry approaches to accelerate the discovery of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

-

Shaomeng Wang, et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. [Link]

-

Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Malev, V. V., et al. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Jubie, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Perez, M., et al. (2023). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH. [Link]

-

Malev, V. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

-

D'Souza, K. M., & Watson, C. (2001). Muscarinic Receptor Agonists and Antagonists. ResearchGate. [Link]

-

Request PDF. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate. [Link]

-

Navarro, H. A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. PubMed Central. [Link]

-

Kam, C. M., et al. (2000). Structure-activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. PubMed. [Link]

-

Abdel-Aziz, A. A.-M., et al. (n.d.). Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. MDPI. [Link]

-

Bridges, T. M., et al. (2018). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. PMC - PubMed Central. [Link]

-

Youssif, B. G. M., et al. (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities. ScienceDirect. [Link]

-

Bohrium. (n.d.). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. [Link]

-

R Discovery. (2022). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). R Discovery. [Link]

-

Gotti, C., & Clementi, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]

-

Fang, H., et al. (2015). Design, synthesis and preliminary biological studies of pyrrolidine derivatives as Mcl-1 inhibitors. PubMed. [Link]

-

Suto, M. J., et al. (1992). Synthesis of chiral 3‐substituted‐3‐aminomethyl‐pyrrolidines and related compounds. Journal of Heterocyclic Chemistry. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. [Link]

-

Decker, M. W., et al. (1998). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. PubMed. [Link]

-

D'Souza, K. M., & Watson, C. (2001). Muscarinic Receptor Agonists and Antagonists. PMC - PubMed Central - NIH. [Link]

-

Fucile, S. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]

-

Ghelardini, C., et al. (n.d.). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. [Link]

-

Liang, F., et al. (n.d.). Synthesis and nicotinic acetylcholine receptor binding properties of exo-2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo-[2.2.1]heptane: a new positron emission tomography ligand for nicotinic receptors. ChEMBL. [Link]

-

Thadakant, S., & Tadi, R. (2023). Muscarinic Agonists. StatPearls - NCBI Bookshelf - NIH. [Link]

-

Wang, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PMC - NIH. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. air.unimi.it [air.unimi.it]

- 14. researchgate.net [researchgate.net]

- 15. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review): Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of 3-(Chloromethyl)pyrrolidine in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Pyrrolidine Scaffold and the Significance of the 3-Chloromethyl Substituent

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs and natural alkaloids is a testament to its utility as a versatile scaffold.[3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a thorough exploration of three-dimensional pharmacophore space, a critical aspect in modern drug design for achieving high target affinity and selectivity.[2] Furthermore, the pyrrolidine nitrogen acts as a key site for substitution, with a vast majority of pyrrolidine-containing drugs being derivatized at this position.[2]

This guide focuses on a particularly valuable building block: 3-(chloromethyl)pyrrolidine. The introduction of a chloromethyl group at the 3-position furnishes a reactive electrophilic handle on this privileged scaffold. This functionalization opens up a plethora of synthetic possibilities, enabling the covalent linkage of the pyrrolidine motif to a wide array of nucleophilic partners. The strategic placement of the reactive group at the 3-position, as opposed to the more common 2-position, offers distinct advantages in terms of the spatial orientation of appended functionalities, which can be crucial for optimizing interactions with biological targets. This guide will provide an in-depth exploration of the synthesis, reactivity, and strategic application of 3-(chloromethyl)pyrrolidine in the development of novel therapeutic agents.

Synthesis of Chiral 3-(Chloromethyl)pyrrolidine: A Gateway to Enantiomerically Pure Pharmaceuticals

The stereochemistry of a drug molecule is paramount to its pharmacological activity. Consequently, the ability to synthesize enantiomerically pure building blocks is of utmost importance. The synthesis of chiral 3-(chloromethyl)pyrrolidine typically commences from readily available chiral precursors, most notably (R)- or (S)-3-hydroxypyrrolidine or their N-protected derivatives. A common and efficient strategy involves the protection of the pyrrolidine nitrogen, often with a tert-butyloxycarbonyl (Boc) group, followed by the conversion of the hydroxyl group to a chloride.

The synthesis of the precursor, N-Boc-3-hydroxypyrrolidine, can be achieved through various methods, including the reduction of N-Boc-3-pyrrolidinone or the direct protection of 3-hydroxypyrrolidine.[4][5] The subsequent chlorination of the alcohol is a standard transformation in organic synthesis.

Diagram 1: Synthetic Pathway to (S)-N-Boc-3-(chloromethyl)pyrrolidine

Caption: General scheme for the conversion of (S)-N-Boc-3-hydroxypyrrolidine to its chloromethyl derivative.

Experimental Protocol: Synthesis of (S)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate

This protocol describes a representative procedure for the chlorination of (S)-N-Boc-3-hydroxypyrrolidine using thionyl chloride.

Materials:

-

(S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, and standard glassware for workup and purification.

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Slowly add pyridine (1.2 eq) to the cooled solution. Subsequently, add thionyl chloride (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C. Separate the organic layer and wash it sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate.

Key Reactions and Transformations: The Utility of the Chloromethyl Group

The primary utility of 3-(chloromethyl)pyrrolidine in medicinal chemistry lies in its ability to act as an electrophile in nucleophilic substitution reactions, most commonly of the Sₙ2 type. The chloromethyl group provides a reactive site for the attachment of a wide variety of nucleophiles, thereby enabling the construction of diverse molecular architectures.

N-Alkylation: A Cornerstone Reaction

A frequent application of 3-(chloromethyl)pyrrolidine is the N-alkylation of primary and secondary amines, as well as other nitrogen-containing heterocycles. This reaction is fundamental for linking the pyrrolidine scaffold to other pharmacophoric elements of a drug molecule. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Diagram 2: General Workflow for N-Alkylation with 3-(chloromethyl)pyrrolidine

Caption: A generalized workflow for the N-alkylation of nucleophiles using 3-(chloromethyl)pyrrolidine.

Representative N-Alkylation Reactions and Yields

The following table summarizes typical conditions and outcomes for the N-alkylation of various nucleophiles with 3-(chloromethyl)pyrrolidine or its derivatives.

| Nucleophile | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | N-Boc-3-(chloromethyl)pyrrolidine | K₂CO₃ | DMF | 80 | 12 | 85-95 |

| Benzylamine | 3-(chloromethyl)pyrrolidine hydrochloride | Et₃N | ACN | RT | 24 | 70-80 |

| Imidazole | N-Boc-3-(chloromethyl)pyrrolidine | NaH | THF | RT | 6 | 90-98 |

| Phenol | N-Boc-3-(chloromethyl)pyrrolidine | Cs₂CO₃ | DMF | 60 | 8 | 80-90 |

| Thiophenol | 3-(chloromethyl)pyrrolidine hydrochloride | DIPEA | ACN | 50 | 10 | 75-85 |

Note: The yields and reaction conditions are representative and may vary depending on the specific substrates and scale of the reaction.

Case Study: The Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1][6] While various synthetic routes to Darifenacin have been reported, its core structure features a 3-substituted pyrrolidine moiety, making it an excellent case study to illustrate the potential application of 3-(chloromethyl)pyrrolidine as a key building block.

The synthesis of Darifenacin involves the coupling of a pyrrolidine core with a diphenylacetamide group at the 3-position and a 2,3-dihydrobenzofuran ethyl group on the pyrrolidine nitrogen.[2][7] A convergent synthesis can be envisioned where (S)-3-(chloromethyl)pyrrolidine serves as a versatile intermediate.

Diagram 3: Retrosynthetic Analysis and a Plausible Forward Synthesis of Darifenacin using a 3-(Chloromethyl)pyrrolidine Intermediate

Caption: A retrosynthetic analysis and a plausible forward synthetic route for Darifenacin, highlighting the strategic use of a 3-(chloromethyl)pyrrolidine synthon.

This synthetic strategy underscores the value of 3-(chloromethyl)pyrrolidine as a versatile building block. The chloromethyl group serves as a latent handle for the introduction of the diphenylacetamide moiety through a nucleophilic substitution reaction. Subsequent N-alkylation provides the final drug molecule. This approach allows for the modular construction of the target compound, which is highly desirable in medicinal chemistry for the generation of analog libraries for structure-activity relationship (SAR) studies.

Conclusion: A Versatile and Indispensable Building Block

3-(Chloromethyl)pyrrolidine has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its utility stems from the unique combination of a privileged pyrrolidine scaffold with a reactive electrophilic handle at the 3-position. This combination allows for the efficient and modular synthesis of a wide range of complex molecules with diverse biological activities. The ability to prepare this building block in enantiomerically pure form further enhances its value, enabling the stereoselective synthesis of chiral drug candidates. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed building blocks like 3-(chloromethyl)pyrrolidine will undoubtedly play a pivotal role in the future of drug discovery and development.

References

-

MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

- Google Patents. (n.d.). WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.

-

National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]

- Google Patents. (n.d.). WO2009125430A2 - Improved process for producing darifenacin.

-

ACS Publications. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis. Retrieved from [Link]

-

Quick Company. (n.d.). An Improved Process For The Preparation Of Darifenacin Hydrobromide. Retrieved from [Link]

-

PubMed. (2015). Organocatalytic Diastereo- and Enantioselective Synthesis of Chlorinated and Trifluoromethylated Pyrrolidines Featuring a Removable Nitro Group. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. Retrieved from [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

PubMed. (2013). Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt. Retrieved from [Link]

-

ACS Publications. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 3. enamine.net [enamine.net]

- 4. N-Boc-3-pyrrolidinone synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]

- 7. Darifenacin synthesis - chemicalbook [chemicalbook.com]

The Versatile Role of 3-(Chloromethyl)pyrrolidine in Modern Drug Discovery: A Technical Guide

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy and safety profiles has led to the prominence of specific molecular scaffolds that offer a blend of structural rigidity and functional versatility. Among these, the pyrrolidine ring system stands out as a "privileged scaffold," consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] This in-depth technical guide focuses on a particularly valuable derivative of this scaffold: 3-(chloromethyl)pyrrolidine. We will explore its synthesis, reactivity, and diverse applications as a key building block in the construction of complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also actionable experimental insights.

The Strategic Advantage of the 3-Substituted Pyrrolidine Moiety

The five-membered saturated nitrogen heterocycle of pyrrolidine offers a unique three-dimensional architecture that allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets.[3][4] The introduction of a chloromethyl group at the 3-position provides a reactive "handle" for a variety of nucleophilic substitution reactions, enabling the facile introduction of diverse functional groups. This strategic placement of a reactive electrophile on a well-established pharmacophore makes 3-(chloromethyl)pyrrolidine a highly sought-after intermediate in drug discovery programs.

The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for biological activity. The (R) and (S) enantiomers of 3-substituted pyrrolidines can exhibit significantly different pharmacological profiles, underscoring the importance of stereoselective synthesis in harnessing the full potential of this scaffold.[5]

Synthesis and Reactivity: Unleashing the Potential of the Chloromethyl Group

The primary utility of 3-(chloromethyl)pyrrolidine lies in the reactivity of the C-Cl bond, which readily participates in SN2 reactions with a wide range of nucleophiles. This allows for the construction of a diverse library of 3-substituted pyrrolidine derivatives.

Key Synthetic Transformations

The chloromethyl group can be displaced by a variety of nucleophiles, including:

-

Amines: Reaction with primary or secondary amines yields 3-(aminomethyl)pyrrolidine derivatives. This is a common strategy for introducing basic nitrogen atoms, which can be crucial for receptor binding and improving pharmacokinetic properties.

-

Thiols: Thiolates readily displace the chloride to form 3-(thiomethyl)pyrrolidine derivatives, which can be valuable for targeting specific protein residues or for use as intermediates in further transformations.

-

Alcohols and Phenols: Alkoxides and phenoxides react to form the corresponding ethers, providing a means to introduce a wide range of oxygen-containing functionalities.

The general workflow for these nucleophilic substitution reactions is outlined below:

Caption: General experimental workflow for nucleophilic substitution.[1]

Mechanistic Insight: The Azetidinium Ion Intermediate

In the case of N-alkylation of phenols with similar chloroalkylamines, such as 1-(3-chloropropyl)pyrrolidine, studies have shown that the reaction can proceed through the formation of a highly reactive azetidinium ion intermediate.[6] This occurs via an intramolecular cyclization of the chloroalkylamine. This intermediate is then attacked by the nucleophile. It is plausible that a similar mechanism could be at play with 3-(chloromethyl)pyrrolidine under certain conditions, influencing the reaction kinetics and product distribution.

Applications in the Synthesis of Key Therapeutic Agents

The 3-(substituted methyl)pyrrolidine scaffold is a cornerstone in the development of a variety of therapeutic agents, particularly those targeting the central nervous system.

Case Study: Precursors for Selective Muscarinic M3 Receptor Antagonists like Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[7] Its synthesis involves the alkylation of a key intermediate, (3S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, with an appropriate electrophile.[2][3] While the commercial synthesis of Darifenacin may not directly start from 3-(chloromethyl)pyrrolidine, the core structure highlights the importance of the 3-substituted pyrrolidine motif for achieving high affinity and selectivity for the M3 receptor. The synthesis of the crucial (3S)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine intermediate itself can be envisioned to start from a chiral 3-functionalized pyrrolidine precursor, underscoring the value of building blocks like 3-(chloromethyl)pyrrolidine in accessing such complex chiral molecules.

The general synthetic strategy towards Darifenacin is depicted below:

Caption: Key disconnection in the synthesis of Darifenacin.[2][3]

Building Blocks for Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyrrolidine ring is a key feature in many ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. The substitution pattern on the pyrrolidine ring is critical for modulating the affinity and selectivity for different nAChR subtypes.[8] For instance, the analgesic agent ABT-594, a potent nAChR agonist, features a 2-azetidinylmethoxy substituent on a pyridine ring.[7] While not a direct derivative, the underlying principle of a small, substituted N-heterocycle linked to an aromatic system is a common design strategy in this field. 3-(Chloromethyl)pyrrolidine provides a versatile platform to synthesize analogs with a pyrrolidine core, allowing for the exploration of structure-activity relationships in the quest for novel nAChR modulators.

Experimental Protocols

The following protocols are provided as a guide for the use of 3-(chloromethyl)pyrrolidine hydrochloride in common synthetic transformations. These are based on established procedures for analogous compounds and may require optimization for specific substrates.[1]

General Protocol for N-Alkylation with an Amine Nucleophile

Materials:

-

3-(Chloromethyl)pyrrolidine hydrochloride

-

Primary or secondary amine (e.g., morpholine)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

To a stirred suspension of potassium carbonate (2.0 equivalents) in anhydrous DMF, add the amine (1.1 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add 3-(chloromethyl)pyrrolidine hydrochloride (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, pour it into water, and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-(aminomethyl)pyrrolidine derivative.

General Protocol for O-Alkylation with a Phenolic Nucleophile

Materials:

-

3-(Chloromethyl)pyrrolidine hydrochloride

-

Phenol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of the phenol (1.1 equivalents) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add 3-(chloromethyl)pyrrolidine hydrochloride (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether (3 x volume of THF).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-(phenoxymethyl)pyrrolidine derivative.

Conclusion and Future Perspectives

3-(Chloromethyl)pyrrolidine has established itself as a valuable and versatile building block in drug discovery. Its ability to serve as a scaffold for the introduction of diverse chemical functionalities through straightforward nucleophilic substitution reactions makes it an attractive starting material for the synthesis of complex and biologically active molecules. The importance of the 3-substituted pyrrolidine motif in a range of therapeutic targets, including muscarinic and nicotinic acetylcholine receptors, ensures that 3-(chloromethyl)pyrrolidine will continue to be a relevant and highly utilized intermediate in the ongoing search for novel medicines. Future work in this area will likely focus on the development of more efficient and stereoselective methods for the synthesis of chiral 3-(chloromethyl)pyrrolidine and its derivatives, further expanding its utility in the creation of next-generation therapeutics.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CZ200845A3 - Process for preparing darifenacin - Google Patents [patents.google.com]

- 3. WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide - Google Patents [patents.google.com]

- 4. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sci-Hub: are you are robot? [sci-hub.jp]

- 6. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of Chiral Pools: A Technical Guide to 3-(Chloromethyl)pyrrolidine in Asymmetric Synthesis

Introduction: The Intrinsic Value of Chirality in Synthesis